molecular formula C6H6N4O5 B14338135 6-Methoxy-3,5-dinitropyridin-2-amine CAS No. 106015-13-8

6-Methoxy-3,5-dinitropyridin-2-amine

Cat. No.: B14338135
CAS No.: 106015-13-8
M. Wt: 214.14 g/mol
InChI Key: QWGRGJKYXUUFTK-UHFFFAOYSA-N
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Description

6-Methoxy-3,5-dinitropyridin-2-amine is an organic compound with the chemical formula C6H6N4O4. It is characterized by a pyridine ring substituted with methoxy and dinitro groups. This compound is known for its yellow to orange-yellow crystalline appearance and is soluble in common organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-3,5-dinitropyridin-2-amine typically involves a nitration reaction. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-3,5-dinitropyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Methoxy-3,5-dinitropyridin-2-amine has several applications in scientific research:

    Organic Chemistry: It is used in the synthesis of heterocyclic compounds and as a precursor for various organic reactions.

    Biochemistry: The compound is employed in the development of fluorescent probes for detecting biothiols.

    Materials Science: It serves as a dopant in organic field-effect transistors and as a precursor for nitrogen-containing heterocycles.

    Biomedical Science: Derivatives of this compound have been studied for their potential as platelet inhibitors.

Mechanism of Action

The mechanism of action of 6-Methoxy-3,5-dinitropyridin-2-amine involves its interaction with molecular targets through its functional groups. The nitro groups can participate in electron transfer reactions, while the methoxy group can engage in hydrogen bonding and other interactions. These properties make it useful in various chemical and biological applications .

Comparison with Similar Compounds

    6-Methyl-3,5-dinitropyridin-2-amine: Similar in structure but with a methyl group instead of a methoxy group.

    3,5-Dinitropyridine: Lacks the methoxy group but shares the dinitro substitution pattern.

Uniqueness: 6-Methoxy-3,5-dinitropyridin-2-amine is unique due to the presence of both methoxy and dinitro groups, which confer distinct chemical reactivity and physical properties. This combination of functional groups makes it versatile for various applications in research and industry .

Properties

CAS No.

106015-13-8

Molecular Formula

C6H6N4O5

Molecular Weight

214.14 g/mol

IUPAC Name

6-methoxy-3,5-dinitropyridin-2-amine

InChI

InChI=1S/C6H6N4O5/c1-15-6-4(10(13)14)2-3(9(11)12)5(7)8-6/h2H,1H3,(H2,7,8)

InChI Key

QWGRGJKYXUUFTK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=N1)N)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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